REACTION_CXSMILES
|
[CH:1]1[C:14]2[C:5](=[N:6][C:7]3[C:12]([CH:13]=2)=[CH:11][CH:10]=[CH:9][CH:8]=3)[C:4]([C:15]([O:17]C)=O)=[CH:3][CH:2]=1.[CH3:19][N:20]([CH3:24])[CH2:21][CH2:22][NH2:23].N#N>C(O)CC>[CH3:19][N:20]([CH3:24])[CH2:21][CH2:22][NH:23][C:15]([C:4]1[C:5]2[C:14](=[CH:13][C:12]3[C:7]([N:6]=2)=[CH:8][CH:9]=[CH:10][CH:11]=3)[CH:1]=[CH:2][CH:3]=1)=[O:17]
|
Name
|
|
Quantity
|
1.83 g
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C2=NC3=CC=CC=C3C=C12)C(=O)OC
|
Name
|
|
Quantity
|
3.4 g
|
Type
|
reactant
|
Smiles
|
CN(CCN)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(CC)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for three days under N2
|
Duration
|
3 d
|
Type
|
CUSTOM
|
Details
|
Solvent was then removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between CH2Cl2 (100 ml) and 1M Na2CO3 (100 ml)
|
Type
|
CUSTOM
|
Details
|
The organic layer was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue chromatographed on alumina
|
Type
|
WASH
|
Details
|
eluting with CH2Cl2 /MeOH (199:1)
|
Name
|
|
Type
|
product
|
Smiles
|
CN(CCNC(=O)C1=CC=CC2=CC3=CC=CC=C3N=C12)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.47 g | |
YIELD: PERCENTYIELD | 61% | |
YIELD: CALCULATEDPERCENTYIELD | 64.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |